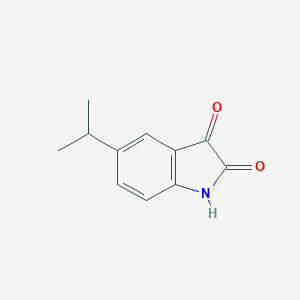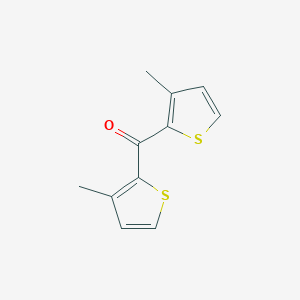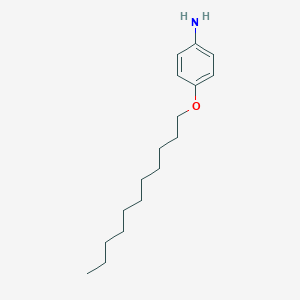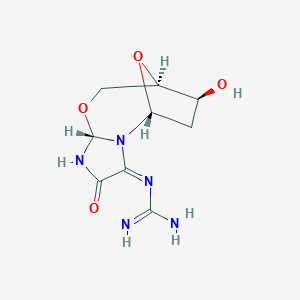
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one, also known as FMPP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenylpentanone and is structurally similar to other compounds such as cathinone and amphetamine.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can have significant effects on mood, cognition, and behavior. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has also been shown to activate the release of these neurotransmitters, further increasing their levels in the brain.
Biochemical and Physiological Effects:
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to have several biochemical and physiological effects in animal models. These include increased locomotor activity, increased heart rate and blood pressure, and increased body temperature. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has also been shown to have anxiogenic effects, leading to increased anxiety and stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities for research purposes. It has also been shown to have significant effects on neurotransmitter levels in the brain, making it a useful tool for studying the mechanisms of addiction and dependence.
However, there are also limitations to the use of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one in lab experiments. It has addictive properties and can lead to the development of dependence in animal models. This can make it difficult to use in long-term studies or studies involving repeated administration of the compound. Additionally, 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to have anxiogenic effects, which can complicate the interpretation of behavioral studies.
Zukünftige Richtungen
There are several future directions for the study of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one. One area of interest is in the development of new treatments for drug addiction and dependence. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to have addictive properties and can lead to the development of dependence in animal models, making it a useful tool for studying the mechanisms of addiction and developing new treatments.
Another area of research is in the study of the effects of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one on the brain and behavior. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can have significant effects on mood, cognition, and behavior. Further studies are needed to fully understand the mechanisms of action of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one and its potential applications in the field of neuroscience.
In conclusion, 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. It has been studied for its effects on neurotransmitter levels in the brain and its potential applications in the study of drug addiction and dependence. While there are limitations to the use of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one in lab experiments, it remains a useful tool for studying the mechanisms of addiction and developing new treatments. Further research is needed to fully understand the mechanisms of action of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one and its potential applications in the field of neuroscience.
Synthesemethoden
The synthesis of 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one involves the reaction of 3-methyl-1-phenylpentan-1-one with hydrofluoric acid and acetic anhydride. The resulting product is then purified through recrystallization to obtain 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one in its pure form. This method is relatively simple and has been used in several studies to produce 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one for research purposes.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been studied for its potential applications in several fields of scientific research. One area of interest is in the study of neurotransmitters and their effects on the brain. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can have significant effects on mood, cognition, and behavior.
Another area of research is in the study of drug addiction and dependence. 2-Fluoro-3-methyl-1-phenylpent-4-en-1-one has been shown to have addictive properties and can lead to the development of dependence in animal models. This makes it a useful tool for studying the mechanisms of addiction and developing new treatments for drug dependence.
Eigenschaften
CAS-Nummer |
157690-13-6 |
|---|---|
Produktname |
2-Fluoro-3-methyl-1-phenylpent-4-en-1-one |
Molekularformel |
C12H13FO |
Molekulargewicht |
192.23 g/mol |
IUPAC-Name |
2-fluoro-3-methyl-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C12H13FO/c1-3-9(2)11(13)12(14)10-7-5-4-6-8-10/h3-9,11H,1H2,2H3 |
InChI-Schlüssel |
QIDVTACBLMYTGR-UHFFFAOYSA-N |
SMILES |
CC(C=C)C(C(=O)C1=CC=CC=C1)F |
Kanonische SMILES |
CC(C=C)C(C(=O)C1=CC=CC=C1)F |
Synonyme |
4-Penten-1-one, 2-fluoro-3-methyl-1-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B121850.png)
![5-amino-1-[(2R,3R,4S,5R)-5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B121851.png)



![(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid](/img/structure/B121866.png)



![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)

